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  • Product: methyl N-carbamoylcarbamate
  • CAS: 761-89-7

Core Science & Biosynthesis

Exploratory

A Technical Guide to the Determination of the Acid Dissociation Constant (pKa) of Methyl N-carbamoylcarbamate

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the determination of the pKa value of methyl N-carbamoylcarbamate. Given the absence of a readily...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the determination of the pKa value of methyl N-carbamoylcarbamate. Given the absence of a readily available, experimentally determined pKa for this specific compound in the scientific literature, this document focuses on the principles and methodologies required to ascertain this critical physicochemical parameter.

Introduction: The Significance of pKa in Drug Development

The acid dissociation constant (pKa) is a fundamental parameter that describes the extent of ionization of a compound in a solution at a specific pH. For active pharmaceutical ingredients (APIs), the pKa value is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding the ionization state of a molecule like methyl N-carbamoylcarbamate is paramount for predicting its behavior in biological systems, optimizing formulation strategies, and ensuring therapeutic efficacy and safety.

Methyl N-carbamoylcarbamate, also known as methyl allophanate, is a carbamate ester.[1] Carbamate derivatives have a wide range of applications in the pharmaceutical and agricultural industries as insecticides, herbicides, and fungicides, and also serve as important intermediates in organic synthesis.[2][3] The pKa of methyl N-carbamoylcarbamate will dictate its solubility, lipophilicity, and ability to permeate biological membranes, all of which are crucial for its biological activity.

This guide will explore both experimental and computational approaches to determine the pKa of methyl N-carbamoylcarbamate, providing detailed protocols and the underlying scientific rationale.

Theoretical Considerations: Acidity of Methyl N-carbamoylcarbamate

Methyl N-carbamoylcarbamate possesses two amide-like protons (N-H). The acidity of these protons is influenced by the electron-withdrawing effects of the two adjacent carbonyl groups and the ester moiety. The delocalization of the resulting negative charge upon deprotonation contributes to the stabilization of the conjugate base.

Based on the structure, the most acidic proton is expected to be one of the N-H protons. For comparison, the pKa of the N-H proton in urea is approximately 0.18.[4] However, the additional N-carbamoyl group in methyl N-carbamoylcarbamate is expected to influence the pKa. For instance, the pKa of the carbamate N-H in a cyclic carbamate has been reported to be around 10.1-10.2, with the lower-than-expected value attributed to inductive and resonance effects of the surrounding substituents.[5] Therefore, a precise experimental or computational determination is necessary for an accurate pKa value.

Experimental Determination of pKa

Two of the most common and reliable methods for the experimental determination of pKa values are potentiometric titration and UV-Vis spectrophotometry.[6][7]

Potentiometric Titration

Potentiometric titration is a highly precise technique for determining the pKa values of substances by monitoring the change in pH of a solution upon the incremental addition of a titrant (an acid or a base).[6][8]

A solution of methyl N-carbamoylcarbamate is titrated with a strong base (e.g., NaOH), and the pH is measured after each addition of the titrant. The pKa is the pH at which the concentrations of the acidic and basic forms of the compound are equal, which corresponds to the midpoint of the buffer region on the titration curve.[8]

Materials:

  • Methyl N-carbamoylcarbamate (high purity)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • High-purity water (degassed to remove CO2)

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Buret

Procedure:

  • Preparation of the Analyte Solution: Accurately weigh a sample of methyl N-carbamoylcarbamate and dissolve it in a known volume of water to prepare a solution of approximately 1-10 mM. To ensure complete dissolution, a small amount of a co-solvent like methanol may be used, but the pKa value will then be specific to that solvent system.[6]

  • Ionic Strength Adjustment: Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[8]

  • Titration Setup: Place the beaker with the analyte solution on a magnetic stirrer, immerse the calibrated pH electrode, and start gentle stirring.

  • Initial Acidification (for weakly acidic compounds): If the starting pH is not sufficiently acidic, add a small amount of 0.1 M HCl to ensure the compound is fully protonated.

  • Titration with Base: Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from the buret. Record the pH reading after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point.

Diagram of Potentiometric Titration Workflow:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution (1-10 mM) adjust_ionic Adjust Ionic Strength (e.g., 0.15 M KCl) prep_analyte->adjust_ionic setup Setup Titration Apparatus acidify Initial Acidification (if needed) setup->acidify titrate Titrate with Standardized Base (e.g., 0.1 M NaOH) acidify->titrate record Record pH vs. Volume titrate->record plot Plot pH vs. Volume determine_pka Determine pKa at Half-Equivalence Point plot->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon ionization.[5][6] This method is more sensitive than potentiometric titration and requires a smaller amount of sample.[6]

The absorbance of a solution containing an ionizable compound is a function of the pH. By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoidal curve is obtained, from which the pKa can be determined.

Materials:

  • Methyl N-carbamoylcarbamate

  • A series of buffer solutions with known pH values spanning the expected pKa range

  • UV-Vis spectrophotometer

  • Quartz cuvettes or a 96-well microplate reader[9]

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of methyl N-carbamoylcarbamate in a suitable solvent (e.g., methanol or DMSO).

  • Preparation of Sample Solutions: Prepare a series of solutions by diluting the stock solution into different buffer solutions covering a wide pH range. The final concentration of the compound should be kept constant across all solutions.

  • UV-Vis Spectra Acquisition: Record the UV-Vis spectrum for each buffered solution.

  • Data Analysis:

    • Identify the wavelength(s) where the absorbance changes significantly with pH.

    • Plot the absorbance at the chosen wavelength(s) against the pH.

    • The pKa is the pH at the inflection point of the resulting sigmoidal curve.

Diagram of UV-Vis Spectrophotometry Workflow:

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_samples Prepare Samples in Buffers of Varying pH prep_stock->prep_samples acquire_spectra Acquire UV-Vis Spectra prep_samples->acquire_spectra plot Plot Absorbance vs. pH determine_pka Determine pKa from Sigmoidal Curve plot->determine_pka

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Foundational

Biosynthesis and Enzymatic Degradation Pathways of N-Carbamoylcarbamate Derivatives

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary N-carbamoylcarbamate, biologically known as allophanate, is a transie...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

N-carbamoylcarbamate, biologically known as allophanate, is a transient and highly reactive dicarboxylic nitrogenous intermediate. It plays a central role in two major biological processes: the mineralization of s-triazine ring compounds (such as cyanuric acid) and the biotin-dependent utilization of urea. Due to the inherent chemical instability of natural allophanate—which spontaneously decarboxylates into urea—researchers and drug developers frequently utilize its stable esterified analog, methyl N-carbamoylcarbamate (methyl allophanate), as a mechanistic probe. This whitepaper deconstructs the biosynthesis and degradation pathways of these derivatives, elucidating the causality behind enzyme stringency and providing field-proven, self-validating protocols for kinetic profiling.

The Dual Biological Roles of N-Carbamoylcarbamate

The biological synthesis of N-carbamoylcarbamate derivatives is not a monolithic process; rather, it is an evolutionary convergence of two distinct metabolic necessities: nitrogen scavenging from xenobiotics and urease-independent urea metabolism.

Cyanuric Acid Mineralization (s-Triazine Catabolism)

In environments subjected to s-triazine herbicides (e.g., atrazine), soil bacteria have evolved the Atz enzymatic cascade to utilize these xenobiotics as a sole nitrogen source[1]. The pathway funnels through cyanuric acid, which is hydrolytically opened by cyanuric acid amidohydrolase (AtzD) to form biuret[2]. Biuret is subsequently hydrolyzed by biuret hydrolase (AtzE/BiuH) to yield allophanate (N-carbamoylcarbamate) and ammonia[3].

Crucially, early literature erroneously identified urea as the intermediate in this pathway. However, rigorous metabolic trapping later proved that cyanuric acid metabolism proceeds exclusively via biuret and allophanate[4]. The misidentification occurred because natural allophanate spontaneously decarboxylates to urea during extraction[4].

Pathway1 CA Cyanuric Acid B Biuret CA->B AtzD (Amidohydrolase) A Allophanate (N-carbamoylcarbamate) B->A AtzE / BiuH (Biuret Hydrolase) NH3 NH3 + CO2 A->NH3 AtzF (Allophanate Hydrolase)

Fig 1: Cyanuric acid mineralization pathway funneling through N-carbamoylcarbamate.

The Urea Amidolyase (UAL) System

In organisms lacking direct urease activity (such as Saccharomyces cerevisiae and certain bacteria), urea is metabolized via a two-step, ATP- and biotin-dependent pathway[5]. Urea carboxylase (UC) first carboxylates urea to form allophanate. Subsequently, allophanate hydrolase (AH) cleaves the intermediate into two moles of ammonia and carbon dioxide[5]. This pathway ensures that urea breakdown is tightly coupled to cellular energy states, preventing toxic ammonia accumulation[6].

Pathway2 U Urea + HCO3- + ATP A Allophanate (N-carbamoylcarbamate) U->A Urea Carboxylase (UC) NH3 2 NH3 + 2 CO2 A->NH3 Allophanate Hydrolase (AH)

Fig 2: Biotin-dependent urea carboxylation and subsequent allophanate hydrolysis.

Methyl N-Carbamoylcarbamate as a Mechanistic Probe

To study the kinetics of AtzE and AtzF without the confounding variable of spontaneous decarboxylation, researchers synthesize methyl N-carbamoylcarbamate (methyl allophanate). By esterifying the terminal carboxylate, the molecule becomes chemically stable in aqueous buffers at physiological pH[7].

Causality of Enzyme Stringency

When methyl N-carbamoylcarbamate is introduced to purified allophanate hydrolase (AtzF), the enzyme exhibits zero detectable reactivity [1]. Why does this occur?

The causality lies in the transition-state stabilization requirements of the amidase signature family. The natural substrate (allophanate) possesses a free, negatively charged carboxylate group that forms critical electrostatic interactions with basic residues (e.g., Arg/Lys) in the enzyme's binding pocket. Esterification with a methyl group eliminates this negative charge and introduces steric bulk, completely abolishing the enzyme's ability to position the substrate for nucleophilic attack by the catalytic triad[1].

Similarly, biuret hydrolase (BiuH) shows extreme stringency, with methyl N-carbamoylcarbamate exhibiting less than 5% of the reactivity of the natural substrate[3]. This proves that these enzymes have evolved highly restrictive active sites to prevent the off-target hydrolysis of endogenous carbamates and amides.

Quantitative Kinetic Data

The following table summarizes the kinetic parameters and substrate stringencies, demonstrating the stark contrast between natural intermediates and methyl derivatives.

EnzymeSubstrate kcat​ ( s−1 ) KM​ ( μM )Relative Activity (%)Reference
BiuH (Biuret Hydrolase)Biuret3.923 ± 4100%[3]
BiuH (Biuret Hydrolase)Methyl N-carbamoylcarbamateN/AN/A< 5%[3]
AtzF (Allophanate Hydrolase)AllophanateHigh~150100%[1]
AtzF (Allophanate Hydrolase)Methyl N-carbamoylcarbamate0Undetectable0%[1]

Self-Validating Experimental Protocol: Enzyme Stringency Assay

To rigorously prove that an enzyme cannot metabolize methyl N-carbamoylcarbamate, the experimental design must be a self-validating system . If a negative result (no ammonia release) is observed, the system must independently prove that the enzyme was active and the substrate was intact.

Step-by-Step Methodology
  • Substrate Preparation & Baseline Validation:

    • Prepare a 10 mM stock of methyl N-carbamoylcarbamate in methanol, diluted to a 1 mM working concentration in 50 mM Tris-HCl buffer (pH 8.0).

    • Validation: Analyze the working solution via LC-MS/MS to confirm the presence of the intact ester ( m/z 118.09) and the absence of spontaneous degradation products.

  • Enzymatic Incubation:

    • Incubate 1 mM of the substrate with 5 μg of purified AtzF (or BiuH) at 25°C for 60 minutes.

    • Positive Control: Run a parallel reaction using 1 mM natural biuret or allophanate.

    • Negative Control: Run a parallel reaction using heat-denatured enzyme (95°C for 10 min).

  • Reaction Quenching:

    • Quench the reactions by adding 1% formic acid to drop the pH below 4.0, immediately halting amidase activity[7].

  • Ammonia Quantification (Berthelot Assay):

    • React an aliquot of the quenched mixture with phenol and hypochlorite in an alkaline medium.

    • Measure absorbance at 630 nm to quantify ammonia release. The positive control must yield stoichiometric ammonia (e.g., 2 moles of NH3​ per mole of allophanate)[8].

  • Substrate Integrity Confirmation (LC-MS/MS):

    • Analyze the experimental sample via LC-MS/MS. The concentration of methyl N-carbamoylcarbamate must remain at 1 mM, proving that the lack of ammonia release is due to enzymatic stringency, not substrate instability.

Workflow S1 1. Substrate Prep (Methyl allophanate LC-MS) S2 2. Enzyme Incubation (AtzF / BiuH + Controls) S1->S2 S3 3. Acidic Quenching (1% Formic Acid) S2->S3 S4 4. NH3 Quantification (Berthelot Assay) S3->S4 S5 5. Mass Balance Validation (LC-MS/MS Confirmation) S4->S5

Fig 3: Self-validating workflow for testing carbamate derivative stringency.

Implications for Drug Development

Understanding the biosynthesis and degradation of N-carbamoylcarbamate derivatives is highly relevant for pharmaceutical applications. Carbamate moieties are frequently utilized in drug design (e.g., cholinesterase inhibitors and prodrugs) due to their ability to modulate lipid solubility and enzymatic stability.

The data demonstrating that allophanate hydrolases (like AtzF) strictly reject methyl N-carbamoylcarbamate[1] provides a crucial structural insight: capping the terminal carboxylate of a carbamate chain with an alkyl ester renders the pharmacophore highly resistant to endogenous amidases and hydrolases. This principle is routinely applied in medicinal chemistry to increase the plasma half-life of carbamate-based therapeutics.

References

  • Purification and Characterization of Allophanate Hydrolase (AtzF) from Pseudomonas sp. Strain ADP Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Purification and Characterization of TrzF: Biuret Hydrolysis by Allophanate Hydrolase Supports Growth Source: Applied and Environmental Microbiology (ASM Journals) URL:[Link]

  • A New Family of Biuret Hydrolases Involved in S-Triazine Ring Metabolism Source: ACS Catalysis / PubMed Central (PMC) URL:[Link]

  • Allophanate Hydrolase, Not Urease, Functions in Bacterial Cyanuric Acid Metabolism Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Structural and biochemical characterization of the biuret hydrolase (BiuH) from the cyanuric acid catabolism pathway of Rhizobium leguminosarum bv. viciae 3841 Source: PLOS One URL:[Link]

  • Induction of the allantoin degradative enzymes in Saccharomyces cerevisiae by the last intermediate of the pathway Source: Proceedings of the National Academy of Sciences (PNAS) / PubMed URL:[Link]

  • The urea carboxylase and allophanate hydrolase activities of urea amidolyase are functionally independent Source: Protein Science (Wiley) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Extraction of Methyl N-Carbamoylcarbamate from Biological Samples

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Analytical Challenge of a Small, Polar Metabolite Methyl N-carbamoylcarbamate (MNCC), al...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Analytical Challenge of a Small, Polar Metabolite

Methyl N-carbamoylcarbamate (MNCC), also known as methyl allophanate, is a small carbamate ester with a molecular weight of 118.09 g/mol .[1][2][3] Its structure suggests a high degree of polarity, which presents a significant challenge for its efficient extraction from complex biological matrices such as plasma, urine, and tissue homogenates. The inherent complexity of these samples, rich in proteins, lipids, salts, and other endogenous components, can interfere with the accurate quantification of target analytes. Therefore, a robust and reproducible extraction protocol is paramount for reliable bioanalysis.

This document provides a detailed guide to three common and effective extraction methodologies for methyl N-carbamoylcarbamate: Protein Precipitation (PPT) , Liquid-Liquid Extraction (LLE) , and Solid-Phase Extraction (SPE) . The choice of method will depend on the specific biological matrix, the required level of sample cleanup, and the desired analytical sensitivity.

I. Understanding the Analyte: Chemical Properties of Methyl N-Carbamoylcarbamate

A thorough understanding of the analyte's physicochemical properties is crucial for developing an effective extraction strategy.

PropertyValueSource
Molecular FormulaC3H6N2O3[1][4]
Molecular Weight118.09 g/mol [1][2][5]
XLogP3-0.3[1]
Topological Polar Surface Area81.4 Ų[1][2]
Hydrogen Bond Donor Count2[2]
Hydrogen Bond Acceptor Count3[2]

The low XLogP3 value and high polar surface area indicate that MNCC is a polar molecule. This characteristic suggests that it will have good solubility in aqueous environments and that extraction into non-polar organic solvents will be challenging.[6]

II. Pre-Analytical Considerations: Sample Handling and Stability

The stability of carbamates in biological samples can be a concern. It is crucial to minimize degradation during sample collection, storage, and processing.

  • Sample Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA, heparin). For urine samples, consider collecting a 24-hour sample or a first-morning void to minimize diurnal variations.

  • Storage: Process samples as quickly as possible. If immediate analysis is not feasible, store samples at -80°C to minimize enzymatic and chemical degradation. Studies on other N-methylcarbamates have shown significant degradation in liver tissues at room temperature, with much-improved stability under cryogenic conditions.[7]

  • pH: The stability of carbamates can be pH-dependent. Maintaining a slightly acidic to neutral pH during storage and extraction is generally advisable to prevent hydrolysis.

III. Extraction Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing the bulk of proteins from biological samples, particularly plasma and serum.[8][9] It is often the first choice for high-throughput screening applications.

Scientific Rationale

The addition of a water-miscible organic solvent (e.g., acetonitrile, methanol) or a strong acid (e.g., trichloroacetic acid) disrupts the hydration shell around proteins, leading to their denaturation and precipitation.[9][10][11] The small, polar MNCC is expected to remain in the supernatant.

Experimental Workflow

PPT_Workflow Sample Biological Sample (e.g., 100 µL Plasma) Solvent Add Cold Protein Precipitating Solvent (e.g., 300 µL Acetonitrile) Sample->Solvent 1:3 ratio Vortex Vortex (1 min) Solvent->Vortex Centrifuge Centrifuge (10 min, >10,000 x g, 4°C) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: Protein Precipitation Workflow for MNCC Extraction.

Detailed Protocol
  • Sample Preparation: Aliquot 100 µL of the biological sample (e.g., plasma, serum, or urine) into a microcentrifuge tube.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the sample. The 1:3 sample-to-solvent ratio is a common starting point.[9]

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tube at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube for analysis.

  • Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the analytical method (e.g., mobile phase).

Advantages and Disadvantages
AdvantagesDisadvantages
Fast and simpleLimited sample cleanup; matrix effects can be significant
InexpensivePotential for analyte co-precipitation with proteins
Suitable for high-throughput applicationsDilution of the sample may reduce sensitivity

IV. Extraction Protocol 2: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[13][14] For a polar analyte like MNCC, modifications to the standard LLE protocol are necessary.

Scientific Rationale

Due to its polarity, MNCC will have low solubility in non-polar organic solvents. To enhance its partitioning into the organic phase, a "salting-out" effect can be employed. The addition of a high concentration of salt to the aqueous phase decreases the solubility of the polar analyte, driving it into the organic phase.[15] A polar, water-miscible organic solvent like acetonitrile can be used in conjunction with a salt to create two phases.

Experimental Workflow

LLE_Workflow Sample Biological Sample (e.g., 200 µL Urine) Solvent Add Acetonitrile (e.g., 600 µL) Sample->Solvent Salt Add Salting-Out Agent (e.g., Ammonium Sulfate) Solvent->Salt Vortex Vortex (2 min) Salt->Vortex Centrifuge Centrifuge (5 min, 3000 x g) Vortex->Centrifuge Organic_Phase Collect Organic Phase Centrifuge->Organic_Phase Analysis LC-MS/MS Analysis Organic_Phase->Analysis

Caption: Salting-Out Assisted LLE Workflow for MNCC.

Detailed Protocol
  • Sample Preparation: Aliquot 200 µL of the biological sample (e.g., urine) into a glass tube.

  • Solvent Addition: Add 600 µL of acetonitrile and vortex for 30 seconds.

  • Salting-Out: Add an excess of a salting-out agent, such as ammonium sulfate or sodium chloride, until saturation is reached.

  • Extraction: Vortex the mixture vigorously for 2 minutes to facilitate the transfer of MNCC into the acetonitrile phase.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes to achieve clear phase separation.

  • Organic Phase Collection: Carefully transfer the upper acetonitrile layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic phase to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.

Advantages and Disadvantages
AdvantagesDisadvantages
Provides a cleaner extract than PPTCan be more time-consuming and labor-intensive
Can concentrate the analyteRequires careful optimization of solvent and salt
Reduces matrix effects compared to PPTEmulsion formation can be an issue

V. Extraction Protocol 3: Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective and versatile technique that can provide excellent sample cleanup and analyte concentration.[16] For a polar molecule like MNCC, a normal-phase or a mixed-mode cation exchange SPE sorbent would be appropriate.

Scientific Rationale
  • Normal-Phase SPE: Utilizes a polar stationary phase (e.g., silica, diol) and a non-polar mobile phase. Polar analytes like MNCC will be retained on the polar sorbent, while non-polar interferences are washed away. The analyte is then eluted with a more polar solvent.[16]

  • Mixed-Mode Cation Exchange SPE: This approach is suitable if MNCC can be protonated to carry a positive charge. The sorbent has both reversed-phase and cation exchange properties. The analyte is retained by a combination of hydrophobic and ionic interactions, allowing for a more rigorous washing procedure and a cleaner final extract.[17]

Experimental Workflow (Mixed-Mode Cation Exchange)

SPE_Workflow cluster_spe SPE Cartridge Condition Condition (Methanol, then Water) Equilibrate Equilibrate (Acidic Buffer) Condition->Equilibrate Load Load Sample (Acidified) Equilibrate->Load Wash1 Wash 1 (Acidic Buffer) Load->Wash1 Wash2 Wash 2 (Organic Solvent) Wash1->Wash2 Elute Elute (Basic Organic Solvent) Wash2->Elute Analysis LC-MS/MS Analysis Elute->Analysis

Caption: Mixed-Mode Cation Exchange SPE Workflow.

Detailed Protocol (Mixed-Mode Cation Exchange)
  • Sample Pre-treatment: Acidify the biological sample (e.g., 100 µL of plasma diluted 1:3 with 2% phosphoric acid).[17]

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Agilent Bond Elut Plexa PCX) with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% phosphoric acid.

  • Sample Loading: Load the pre-treated sample onto the cartridge.

  • Washing:

    • Wash with 1 mL of 0.1 M hydrochloric acid to remove polar interferences.

    • Wash with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the MNCC with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.

Advantages and Disadvantages
AdvantagesDisadvantages
High selectivity and recoveryMore complex and time-consuming than PPT and LLE
Excellent sample cleanup, minimizing matrix effectsHigher cost per sample
Can significantly concentrate the analyteRequires careful method development and optimization

VI. Analytical Finish: LC-MS/MS

For the sensitive and selective quantification of methyl N-carbamoylcarbamate, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the recommended analytical technique.[18][19]

  • Chromatography: A reversed-phase C18 column is a good starting point for separation.[19] Given the polarity of MNCC, a column with enhanced polar retention (e.g., an AQ-C18) may be beneficial.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is likely to be effective for the ionization of MNCC. Multiple Reaction Monitoring (MRM) should be used for quantification to ensure high selectivity and sensitivity.

VII. Method Validation

Any developed extraction protocol should be rigorously validated to ensure its performance. Key validation parameters include:

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of co-eluting endogenous compounds on the analyte's ionization.

  • Linearity: The relationship between the analyte concentration and the instrument response.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between replicate measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

VIII. Conclusion

The extraction of methyl N-carbamoylcarbamate from biological samples requires careful consideration of its polar nature. While protein precipitation offers a rapid and simple approach, it provides limited sample cleanup. Liquid-liquid extraction with a salting-out step can improve cleanup and concentration. For the highest level of selectivity and sensitivity, solid-phase extraction using a normal-phase or mixed-mode cation exchange sorbent is recommended. The choice of the optimal method will be dictated by the specific requirements of the study. All developed methods should be thoroughly validated and coupled with a sensitive analytical technique such as LC-MS/MS for reliable quantification.

References

  • Agilent Technologies. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. [Link]

  • Phenomenex. Protein Precipitation Method. [Link]

  • Agilent Technologies. Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. [Link]

  • Bio-Synthesis. (2014). Protein Precipitation Methods for Proteomics. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12976, methyl N-carbamoylcarbamate. [Link]

  • Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • Jiang, L., He, L., & Fountoulakis, M. (2004). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Journal of Chromatography A, 1023(2), 317-320. [Link]

  • Matrix Fine Chemicals. METHYL N-CARBAMOYLCARBAMATE | CAS 761-89-7. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 134715711, N-(methylcarbamoyl)carbamate. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Agilent Technologies. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]

  • Shimadzu. LC-MS Application Data Sheet No. 054 Simultaneous Analysis of Carbamate Pesticides with LC-MS. [Link]

  • Phenomenex. What is Solid-Phase Extraction?. [Link]

  • Ali, M. S. (1993). Analyte stability study of N-methylcarbamate pesticides in beef and poultry liver tissues by liquid chromatography. Journal of AOAC International, 76(6), 1349-1357. [Link]

  • Andruch, V., et al. (2022). Salt-Induced Homogeneous Liquid–Liquid Microextraction of Piroxicam and Meloxicam from Human Urine Prior to Their Determination by HPLC-DAD. Molecules, 27(13), 4235. [Link]

  • IntechOpen. (2022). Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. [Link]

  • Kaczynski, P., & Cook, P. F. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites, 10(8), 324. [Link]

Sources

Application

Application Note: Catalytic Workflows Involving Methyl N-Carbamoylcarbamate as a Reagent and Mechanistic Probe

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocols Introduction & Chemical Profiling Methyl N-carbamoylcarbamate (CAS: 761-89-7), commonl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocols

Introduction & Chemical Profiling

Methyl N-carbamoylcarbamate (CAS: 761-89-7), commonly referred to as methyl allophanate, is a highly versatile carbamate ester[1]. In the realm of applied chemistry and biocatalysis, this compound serves a dual purpose. In synthetic polymer chemistry, it acts as a foundational reagent for the Lewis acid-catalyzed generation of functionalized biurets and polyisocyanates [2]. Conversely, in biocatalysis and drug development, it is deployed as a highly stringent isosteric probe to map the active sites of amidase signature enzymes, such as allophanate hydrolases (AtzF, TrzF) [3][4].

This application note details the causal mechanisms, quantitative data, and validated step-by-step protocols for utilizing methyl N-carbamoylcarbamate in both organometallic and enzymatic catalytic systems.

Organometallic Catalysis: Synthesis of Functionalized Biurets

Causality & Mechanism

The synthesis of biuret-based polyisocyanates requires the condensation of a carbamate (such as methyl N-carbamoylcarbamate) with a diisocyanate (e.g., hexamethylene diisocyanate, HDI) [2]. Because the amide nitrogen of methyl N-carbamoylcarbamate is resonance-stabilized by its adjacent carbonyl groups, it is a remarkably poor nucleophile.

To overcome this high activation energy without inducing thermal degradation, a Lewis acid catalyst—typically dibutyltin dilaurate (DBTDL)—is employed [2]. The Sn(IV) center coordinates to the isocyanate oxygen, withdrawing electron density and rendering the isocyanate carbon highly electrophilic. This catalytic activation facilitates nucleophilic attack by the carbamate nitrogen, selectively yielding the biuret linkage while suppressing unwanted side reactions like isocyanurate cyclotrimerization[2].

Protocol 1: Lewis Acid-Catalyzed Biuretization

Self-Validating System: The reaction's progress is continuously verified via real-time FT-IR, ensuring the catalyst is actively suppressing side reactions.

  • Reagent Preparation: In a rigorously dried, nitrogen-purged reactor, combine 1.0 equivalent of anhydrous methyl N-carbamoylcarbamate with an excess (e.g., 3.0 equivalents) of the target diisocyanate (e.g., HDI)[2].

  • Catalytic Activation: Inject 0.05–0.1 mol% of dibutyltin dilaurate (DBTDL) into the reaction mixture under continuous inert gas flow [2].

  • Thermal Processing: Heat the mixture to a controlled range of 110 °C – 160 °C under continuous stirring. Maintain this temperature for 1 to 5 hours depending on the desired degree of polymerization[2].

  • In-Process Monitoring: Monitor the consumption of the carbamate via FT-IR. The reaction is complete when the N-H stretch at ~3300 cm⁻¹ disappears and the isocyanate peak (~2270 cm⁻¹) stabilizes.

  • Purification: Remove unreacted diisocyanate via thin-film vacuum distillation to isolate the highly pure functionalized biuret product[2].

Workflow Reagent Methyl N-carbamoylcarbamate (Poor Nucleophile) Intermediate Sn(IV)-Coordinated Isocyanate Complex Reagent->Intermediate Nucleophilic Attack Isocyanate Diisocyanate (e.g., HDI) (Electrophile) Catalyst DBTDL Catalyst (Lewis Acid) Isocyanate->Catalyst Coordination Catalyst->Intermediate Activation Product Functionalized Biuret (Polymer Precursor) Intermediate->Product 110-160 °C 1-5 hours

Workflow of Lewis acid-catalyzed biuretization using methyl N-carbamoylcarbamate.

Biocatalysis: Active Site Probe for Amidase Signature Enzymes

Causality & Mechanism

In the biodegradation of s-triazine compounds (such as cyanuric acid herbicides), allophanate is a key intermediate that is rapidly hydrolyzed to ammonia and carbon dioxide by allophanate hydrolase (AtzF/TrzF) [4][5]. AtzF utilizes a highly conserved Ser-Ser-Lys catalytic triad, with Ser189 acting as the primary nucleophile [4].

To map the stringency and spatial boundaries of this active site, methyl N-carbamoylcarbamate is utilized as an isosteric probe [3]. By replacing the terminal anionic carboxylate of the natural substrate (allophanate) with a neutral, bulky methyl ester, the critical hydrogen-bonding network required to anchor the substrate is disrupted[3]. Consequently, methyl N-carbamoylcarbamate exhibits zero detectable reactivity. This proves that the enzyme's catalytic efficiency relies heavily on the electrostatic orientation of the terminal carboxylate rather than just the carbamate backbone [3][4].

Protocol 2: Enzymatic Assay for Substrate Specificity

Self-Validating System: The parallel use of a known substrate (potassium allophanate) ensures that the lack of reactivity with the methyl ester probe is due to steric/electronic exclusion, not enzyme denaturation.

  • Enzyme Preparation: Purify recombinant AtzF (from Pseudomonas sp. strain ADP) using Ni-NTA affinity chromatography. Desalt the fractions into 50 mM potassium phosphate buffer (pH 9.5) to ensure optimal catalytic conformation [4].

  • Substrate Incubation: Prepare a 5 mM solution of methyl N-carbamoylcarbamate in the assay buffer. Initiate the reaction by adding 10 µg of purified AtzF[3].

  • Control Reaction: Run a parallel positive control using 5 mM potassium allophanate [3].

  • Quantification: Incubate at 25 °C. At specific time points (e.g., 5, 10, 30 min), extract aliquots and quantify ammonia release using the Berthelot reaction (measuring absorbance at 600 nm) [5].

  • Validation: The complete absence of ammonia release in the methyl N-carbamoylcarbamate sample validates the strict active-site boundaries of the amidase signature family [3].

Pathway Cyanuric Cyanuric Acid Biuret Biuret Cyanuric->Biuret AtzD (Hydrolase) Allophanate Allophanate (Natural Substrate) Biuret->Allophanate AtzE (Hydrolase) Products 2 NH3 + CO2 Allophanate->Products AtzF (Cleavage) kcat/Km = 1.1E4 MethylAllo Methyl N-carbamoylcarbamate (Isosteric Probe) MethylAllo->Products AtzF (No Reaction) kcat/Km = 0

Biocatalytic s-triazine degradation pathway highlighting the use of the isosteric probe.

Quantitative Data Presentation

Table 1: Kinetic Parameters of AtzF (Allophanate Hydrolase) [4]

Substratekcat (s⁻¹)Km (mM)kcat/Km (s⁻¹ M⁻¹)Reactivity Status
Potassium Allophanate 16.41.51.1 × 10⁴High (Natural Substrate)
Malonamate --21Low (Alternative Substrate)
Methyl N-carbamoylcarbamate 0N/A0None (Isosteric Probe)

Table 2: Typical Reaction Conditions for Chemical Biuretization [2]

ParameterCondition / Specification
Primary Reagent Methyl N-carbamoylcarbamate (1.0 eq)
Electrophile Hexamethylene diisocyanate (HDI) (3.0 eq)
Catalyst Dibutyltin dilaurate (DBTDL) (0.05–0.1 mol%)
Temperature 110 °C – 160 °C
Reaction Time 1 – 5 hours
Atmosphere Inert Nitrogen (Strictly anhydrous)

References

  • Shapir, N., Sadowsky, M. J., & Wackett, L. P. (2005). "Purification and characterization of allophanate hydrolase (AtzF) from Pseudomonas sp. strain ADP." Journal of Bacteriology, 187(11), 3731-3738. URL:[Link]

  • Shapir, N., Cheng, G., Sadowsky, M. J., & Wackett, L. P. (2006). "Purification and Characterization of TrzF: Biuret Hydrolysis by Allophanate Hydrolase Supports Growth." Applied and Environmental Microbiology, 72(4), 2491-2495. URL:[Link]

  • Mignani, G., et al. (2011). "Synthesis of biurets and isocyanates with alkoxysilane functions, formulations containing same and use thereof." US Patent 7875693B2.

Sources

Method

Comprehensive Application Note: In Vitro Assay Protocols Utilizing Methyl N-Carbamoylcarbamate

Executive Summary & Mechanistic Overview Methyl N-carbamoylcarbamate (CAS 761-89-7), also known as methyl allophanate or carbomethoxyurea, is a carbamate ester fundamentally linked to urea-1-carboxylic acid[1]. In bioche...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

Methyl N-carbamoylcarbamate (CAS 761-89-7), also known as methyl allophanate or carbomethoxyurea, is a carbamate ester fundamentally linked to urea-1-carboxylic acid[1]. In biochemical and pharmaceutical research, this compound serves two critical, field-proven roles:

  • A Structural Probe in Enzymology: Native allophanate is highly unstable in aqueous in vitro environments, spontaneously decarboxylating into urea[2]. Methyl N-carbamoylcarbamate serves as a stable, unreactive structural analog used to map the stringent active site specificities of allophanate hydrolases (e.g., TrzF, AtzF) involved in s-triazine and biuret metabolism[3].

  • An Analytical Reference Standard: It is a key monitored metabolite in the degradation pathways of carbamate pesticides, most notably [4]. Because carbamate degradants are heat-labile, tracking methyl N-carbamoylcarbamate requires highly specialized, cold-extraction chromatographic protocols[5].

This application note details self-validating in vitro protocols for both enzymatic characterization and LC-MS/MS analytical profiling, emphasizing the causality behind specific experimental choices to ensure scientific integrity.

Pathway & Workflow Visualizations

Pathway Cyanuric Cyanuric Acid Biuret Biuret Cyanuric->Biuret Cyanuric Acid Hydrolase Allophanate Allophanate (Unstable in vitro) Biuret->Allophanate Biuret Hydrolase Ammonia Ammonia + CO2 Allophanate->Ammonia Allophanate Hydrolase MethylAllo Methyl N-carbamoylcarbamate (Stable Analog) MethylAllo->Allophanate Esterase / Analog Testing

Figure 1: s-Triazine degradation pathway and the structural role of methyl N-carbamoylcarbamate.

Workflow Sample Sample Matrix (Thiophanate-methyl treated) Extract Methanol Extraction (Preserves heat-labile residues) Sample->Extract Clean Filtration & Concentration (Rotary Evaporator at -15°C) Extract->Clean LC Reverse Phase HPLC (Isocratic/Gradient Elution) Clean->LC MS ESI-MS/MS (MRM Mode) Quantification of Methyl Allophanate LC->MS

Figure 2: Analytical workflow for extracting and quantifying carbamate metabolites via LC-MS/MS.

Protocol 1: Enzymatic Characterization of Allophanate Hydrolase Specificity

Causality & Experimental Design

Enzymes such as TrzF (allophanate hydrolase) require a precise sequence of five functional groups to initiate catalysis[3]. Because native allophanate rapidly degrades into urea in standard buffers[2], researchers must validate enzyme specificity using stable analogs. Substituting the terminal carboxylate of allophanate with a methyl ester to form methyl N-carbamoylcarbamate completely abolishes enzymatic reactivity[3]. Therefore, this compound is utilized as a mandatory negative control and competitive binding probe. Its inclusion creates a self-validating assay system: any ammonia detected in the presence of the methyl ester (but absence of native allophanate) immediately indicates background contamination or non-specific esterase activity rather than true allophanate hydrolase activity.

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 50 mM MOPS (3-(N-morpholino)propanesulfonic acid) buffer, adjusted to pH 7.4. Maintain the buffer at exactly 25°C to mimic standard physiological assay conditions[3].

  • Substrate & Analog Preparation:

    • Positive Control: Prepare native allophanate in MOPS buffer immediately before use to minimize spontaneous decarboxylation.

    • Negative Control/Probe: Dissolve methyl N-carbamoylcarbamate in MOPS buffer to achieve final assay concentrations ranging from 250 μM to 10 mM[3].

  • Enzyme Introduction: Add purified allophanate hydrolase (e.g., TrzF) to a final subunit concentration of 30 μM (approximately 1.92 μg/mL)[2][3].

  • Incubation: Incubate the reaction mixtures at 25°C. Withdraw 100 μL subsamples at predetermined time points (e.g., 1, 3, 5, 10, and 30 minutes).

  • Ammonia Detection (Berthelot Reaction):

    • Immediately quench the subsamples and add the Berthelot reagents (phenol-nitroprusside followed by alkaline hypochlorite)[2][3].

    • Incubate in the dark for 15 minutes to allow the indophenol blue complex to develop.

    • Measure absorbance at 625 nm using a spectrophotometer. Calculate ammonia release against a standard curve (1 μM to 1.2 mM linear range)[2].

Protocol 2: LC-MS/MS Profiling of Carbamate Degradation

Causality & Experimental DesignThiophanate-methyl is a widely utilized systemic fungicide that degrades into carbendazim (MBC) and allophanate derivatives, including methyl N-carbamoylcarbamate[4][5]. A critical failure point in standard pesticide residue workflows is the thermal degradation of these N-methylcarbamate metabolites during solvent evaporation. To ensure absolute trustworthiness of the quantitative data, the extraction must utilize cold methanol[5]. Methanol is the most effective solvent for disrupting the matrix without inducing hydrolysis, and utilizing a rotary evaporator chilled to -15°C prevents the heat-labile methyl N-carbamoylcarbamate from artificially degrading into smaller urea fragments prior to mass spectrometry detection[5].
Step-by-Step Methodology
  • Cold Extraction: Add 150 g of the chopped biological/environmental sample to a homogenizer jar with 300 mL of HPLC-grade methanol[5]. Homogenize for 30 seconds at half speed, followed by 60 seconds at full speed.

  • Filtration: Vacuum filter the homogenate through a Buchner funnel fitted with qualitative filter paper. Collect the filtrate in a 500 mL vacuum flask, reducing vacuum pressure if the methanol begins to boil[5].

  • Cryo-Concentration (Critical Step): Transfer an aliquot of the filtrate to a round-bottom flask. Attach to a rotary evaporator equipped with a water/ethylene glycol condenser system strictly maintained at -15°C [5]. Evaporate the methanol under vacuum until dry.

  • Reconstitution: Dissolve the dried residue in a 4:6 mixture of methanol and ion-pairing solution (or standard LC mobile phase)[6].

  • Chromatographic Separation: Inject 25 μL onto a Reverse Phase (RP) HPLC C18 column. Utilize an isocratic or gradient elution tailored for benzimidazoles and carbamates. Ensure the system meets the minimum theoretical plate count (N > 12,000)[6].

  • MS/MS Detection: Detect methyl N-carbamoylcarbamate using Electrospray Ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions.

Quantitative Data Summaries

Table 1: Substrate Specificity Profile for Allophanate Hydrolase (TrzF) at 25°C [2][3]

Substrate / AnalogRelative Hydrolase Activity (%)Ammonia Released (mol/mol substrate)Mechanistic Role in Assay
Allophanate 100%2.0Primary Substrate (Positive Control)
Biuret ~5-10%3.0Secondary Substrate
Methyl N-carbamoylcarbamate 0% (Undetectable) 0.0 Negative Control / Specificity Probe
Urea 0%0.0Downstream Metabolite

Table 2: Standardized LC-MS/MS Parameters for Carbamate Pesticide Metabolites [1][5][6]

AnalyteExpected Retention Time (min)Precursor Ion [M+H]+ (m/z)Primary Fragment Ion (m/z)Extraction Solvent
Methyl N-carbamoylcarbamate ~8.0119.176.0Cold Methanol
Thiophanate-methyl ~15.0343.1151.1Cold Methanol
Carbendazim (MBC) ~18.0192.1160.1Cold Methanol
Thiabendazole ~23.0202.0175.0Cold Methanol

(Note: Retention times are highly dependent on specific column chemistries but should remain constant relative to each other within a validated run[6].)

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility Challenges of Methyl N-carbamoylcarbamate

Welcome to the technical support center for methyl N-carbamoylcarbamate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for methyl N-carbamoylcarbamate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, we provide in-depth troubleshooting strategies, detailed experimental protocols, and a foundational understanding of the physicochemical principles at play.

Understanding the Challenge: Physicochemical Profile of Methyl N-carbamoylcarbamate

Methyl N-carbamoylcarbamate, also known as methyl allophanate, is a carbamate ester.[1][2] Its structure, containing both a carbamate and a urea-like moiety, presents a unique set of solubility challenges.

PropertyValueSource
Molecular FormulaC3H6N2O3[3][4]
Molecular Weight118.09 g/mol [1]
XLogP3-0.3 to 0.5123[1][2][3]
Melting Point208 °C[2][3]
Hydrogen Bond Donors2[2]
Hydrogen Bond Acceptors3[2]

The negative or low XLogP3 value suggests that the molecule is relatively hydrophilic. However, a high melting point often indicates a stable crystal lattice, which can significantly hinder the dissolution process, leading to poor aqueous solubility. The presence of multiple hydrogen bond donors and acceptors suggests that while the molecule can interact with water, strong intermolecular forces within the solid state may dominate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I've added my methyl N-carbamoylcarbamate to water, and it's not dissolving. What's the first thing I should do?

A1: Initial Assessment and Basic Troubleshooting

Before exploring more complex solubilization techniques, it's crucial to confirm that the issue is indeed poor solubility and not another experimental artifact.

  • Visual Inspection: Observe the mixture. Do you see suspended solid particles? An undissolved solid is a clear indicator of poor solubility.[5]

  • Particle Size Reduction: The dissolution rate is proportional to the surface area of the solid. If you have a crystalline material, grinding it to a fine powder can increase the surface area and may improve the dissolution rate.

  • Agitation and Temperature: Ensure you are providing adequate mixing (e.g., vortexing, stirring). Gently warming the solution can also increase solubility, but be cautious of potential degradation.

  • Purity Check: Impurities can sometimes affect solubility. Confirm the purity of your compound if possible.

Q2: My compound still won't dissolve with basic methods. What's the next logical step?

A2: Co-solvency: A Powerful First-Line Technique

For compounds that are not readily soluble in water, the use of a co-solvent is a common and effective strategy.[6][7][8][9] Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar or poorly soluble compounds.[10]

Mechanism of Action: Co-solvents work by reducing the overall polarity of the aqueous environment, making it more favorable for the solute to dissolve.[5] They can disrupt the hydrogen-bonding network of water, creating a "less polar" microenvironment around the solute molecules.

Recommended Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs), such as PEG 400

  • Glycerine[6]

Experimental Protocol: Co-solvent Screening

  • Preparation: Prepare stock solutions of your chosen co-solvents (e.g., 50% v/v in water).

  • Screening: In separate vials, add a known amount of methyl N-carbamoylcarbamate (e.g., 1 mg).

  • Titration: To each vial, add your primary solvent (water) to confirm insolubility. Then, incrementally add small volumes of a co-solvent stock solution, vortexing after each addition, until the solid dissolves.

  • Observation: Record the minimum concentration of each co-solvent required to achieve complete dissolution.

Caption: Relationship between pH, ionization, stability, and solubility.

Q4: pH adjustment improved solubility but my compound is unstable. What is a more advanced, stability-preserving technique?

A4: Cyclodextrin Complexation: Encapsulation for Enhanced Solubility

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. [11][12][13]They can encapsulate poorly water-soluble "guest" molecules, like methyl N-carbamoylcarbamate, forming an inclusion complex that has significantly improved aqueous solubility and stability. [11][12][14][15]

Mechanism of Action: The hydrophobic portion of the guest molecule is shielded from water by the cyclodextrin's inner cavity, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water, rendering the entire complex water-soluble. [11][12]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of a chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

  • Equilibration: Add an excess amount of methyl N-carbamoylcarbamate to each cyclodextrin solution. Shake the vials at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Analysis: Separate the undissolved solid by centrifugation or filtration. Determine the concentration of the dissolved compound in each supernatant by a validated analytical method like HPLC.

  • Data Plotting: Plot the concentration of dissolved methyl N-carbamoylcarbamate against the concentration of the cyclodextrin. The slope of this phase solubility diagram can provide information about the stoichiometry and binding affinity of the inclusion complex.

G cluster_0 Insoluble Guest cluster_1 Soluble Host cluster_2 Water-Soluble Complex Guest Methyl N- carbamoylcarbamate Complex Inclusion Complex Guest->Complex Cyclodextrin Cyclodextrin Cyclodextrin->Complex

Caption: Formation of a water-soluble inclusion complex.

Summary of Troubleshooting Strategies

TechniquePrincipleAdvantagesConsiderations
Co-solvency Reduces solvent polarity. [5]Simple, effective, and widely applicable.Potential for co-solvent toxicity or interference in biological assays.
pH Adjustment Ionizes the molecule to increase polarity. [16]Can produce a dramatic increase in solubility.Risk of chemical degradation (hydrolysis) at non-neutral pH. [17]
Cyclodextrin Complexation Encapsulates the hydrophobic molecule in a soluble host. [11][12]Enhances both solubility and stability; low toxicity. [11][12]Can be more costly; requires optimization of the host-guest ratio.

References

  • CHEMLYTE SOLUTIONS CO.,LTD. (n.d.). Buy Methyl N-carbamoylcarbamate Industrial Grade. ECHEMI.
  • National Center for Biotechnology Information. (n.d.). methyl N-carbamoylcarbamate. PubChem.
  • CD Bioparticles. (n.d.). Cyclodextrin Inclusion Compounds.
  • Matrix Fine Chemicals. (n.d.). METHYL N-CARBAMOYLCARBAMATE | CAS 761-89-7.
  • Pop, C. E., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(6), 733.
  • ECHEMI. (n.d.). 761-89-7, Methyl N-(aminocarbonyl)carbamate Formula.
  • Szymańska, E., et al. (2022). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharmaceutics, 14(7), 1399.
  • Wikipedia. (2024). Cosolvent.
  • Wisdomlib. (2025). Co-solvency: Significance and symbolism.
  • Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2821-2831.
  • National Center for Biotechnology Information. (n.d.). N-(methylcarbamoyl)carbamate. PubChem.
  • Gali, M., et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 30(15), 12345.
  • Rabel, S. R., et al. (1996). Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate, (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4- (trifluoromethyl)-2H-3,1-benzoxazin-2-one (DMP 266). Pharmaceutical Development and Technology, 1(1), 91-95.
  • Fagerberg, J. H. (2014). What is the importance of the cosolvency in the solubility of nonelectrolytes drugs? ResearchGate.
  • Slideshare. (n.d.). Cosolvency.
  • National Oceanic and Atmospheric Administration. (n.d.). METHYL CARBAMATE. CAMEO Chemicals.
  • Turi, S., et al. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 18(1), 2-18.
  • Benchchem. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Benchchem. (2025). Managing poor solubility and instability issues in reactions.
  • Reardan, D. (n.d.). Effect of Water pH on the Chemical Stability of Pesticides. CORE.
  • Tumiatti, V., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(3), 1146-1191.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Insolubility Issues of Poorly Soluble Compounds.
  • ResearchGate. (2015). How can I measure concentration of low-solubility organic compounds in water?
  • University of Calgary. (2023). Solubility of Organic Compounds.
  • Wikipedia. (2024). Carbamate.
  • Tumiatti, V., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.
  • Wikipedia. (2024). Methyl carbamate.
  • Catalent. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
  • Singh, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 123-132.
  • National Center for Biotechnology Information. (n.d.). Methyl Carbamate. PubChem.
  • Pharma Excipients. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • Zhang, L., et al. (2021). Dissolution and Interaction of Cellulose Carbamate in NaOH/ZnO Aqueous Solutions. Polymers, 13(7), 1084.
  • Chemdad Co., Ltd. (n.d.). Methyl carbamate.

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Optimization

Technical Support Center: Overcoming Steric Hindrance in Methyl N-Carbamoylcarbamate Substitution Reactions

Welcome to the technical support center for navigating the challenges associated with substitution reactions of methyl N-carbamoylcarbamate (MNC) and its sterically demanding derivatives. This guide is designed for resea...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the challenges associated with substitution reactions of methyl N-carbamoylcarbamate (MNC) and its sterically demanding derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter reactivity issues due to steric hindrance. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you optimize your synthetic strategies.

Core Principles: Understanding the Steric Challenge

Methyl N-carbamoylcarbamate and its analogues are valuable building blocks for synthesizing substituted ureas, which are prevalent motifs in pharmaceuticals and agrochemicals. The core reaction involves the substitution of the methoxy group by a nucleophile, typically an amine.

The primary challenge arises from the steric environment around the electrophilic carbonyl carbon. The adjacent carbamoyl group (–NH(C=O)OCH₃) creates significant steric bulk, which can impede the approach of a nucleophile. This is particularly problematic when either the incoming nucleophile or the carbamate itself bears bulky substituents. This steric clash increases the activation energy of the nucleophilic acyl substitution, leading to sluggish or failed reactions.[1]

DOT Diagram: Mechanism of Steric Hindrance

StericHindrance cluster_reactants Reactants cluster_transition_state Transition State (Hindered) MNC C=O MeO NH(C=O)R TS Tetrahedral Intermediate C O⁻ MeO NH(C=O)R Nu-H MNC->TS High Activation Energy (Ea) Nucleophile Nu-H Nucleophile->MNC:carbonyl Attack Trajectory (Bürgi-Dunitz Angle) steric_clash->Nucleophile Steric Clash! caption Steric clash hindering nucleophilic attack.

Caption: Steric clash hindering nucleophilic attack.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during substitution reactions with sterically hindered carbamates in a practical question-and-answer format.

Q1: My reaction between a bulky primary amine and MNC is showing no conversion, even after prolonged stirring at room temperature. What is the first thing I should check?

A1: The lack of reactivity at room temperature is a classic sign of a high activation energy barrier due to steric hindrance. The first and most straightforward parameter to modify is the reaction temperature.

  • Causality: Increasing thermal energy provides molecules with the necessary kinetic energy to overcome the steric repulsion in the transition state.[2]

  • Recommendation: Gradually increase the reaction temperature in a controlled manner. Solvents with higher boiling points like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-dioxane are suitable for this.[3] Monitor the reaction by TLC or LC-MS at regular intervals (e.g., every 2-4 hours) to check for product formation and potential decomposition.

Q2: I've increased the temperature, and while I see some product formation, the yield is very low, and I'm observing significant side products. What's happening?

A2: High temperatures can lead to undesired side reactions. The carbamate starting material or the urea product might be thermally unstable. A more refined approach involves enhancing the nucleophilicity of the amine or activating the carbamate electrophile under milder conditions.

  • Strategy 1: Base-Mediated Deprotonation: The N-H proton of the carbamate is weakly acidic. Deprotonation with a strong, non-nucleophilic base can generate a more reactive anionic intermediate. However, for amine substitution, it is more common to deprotonate the incoming amine nucleophile to increase its potency.

  • Strategy 2: Lewis Acid Catalysis: A Lewis acid can coordinate to the carbonyl oxygen of the carbamate, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[4][5]

StrategyRecommended ReagentsTypical ConditionsProsCons
Lewis Acid Catalysis ZnCl₂, Sc(OTf)₃, La(OTf)₃0.1-0.5 eq. catalyst, CH₂Cl₂ or DCE, RT to 50°CMild conditions, enhances electrophilicityCatalyst may be sensitive to moisture; screening required
Alternative Reagents Phenyl CarbamatesDMSO, Room TemperatureMilder than isocyanates, good yields[6]Requires pre-synthesis of the phenyl carbamate
Borrowing Hydrogen Ir or Ni complexes[3][7]Alcohol as solvent/alkylating agent, base, heatAtom-economical, uses alcohols directlyRequires specific catalysts, higher temperatures

Q3: My nucleophile is a secondary amine, and the reaction is even more sluggish than with a primary amine. Are there alternative methods for highly hindered substrates?

A3: Yes, when both the carbamate and the nucleophile are sterically demanding, conventional heating is often insufficient. This is an ideal scenario for catalytic methods or the use of more reactive intermediates.

  • In Situ Isocyanate Formation: Carbamates can be precursors to isocyanates, which are highly reactive electrophiles.[8][9] This transformation can be promoted under strongly acidic conditions or by using specific reagents.[8][10] For example, treatment with trifluoromethanesulfonic acid can generate a protonated isocyanate intermediate that readily reacts with nucleophiles.[8]

  • Use of Phosgene Surrogates: Instead of starting from MNC, you can prepare a more reactive carbamoylating agent. N-Alkyl carbamoylimidazoles, formed from an amine and 1,1'-carbonyldiimidazole (CDI), can act as effective and safer substitutes for isocyanates or phosgene.[11][12] These compounds are often crystalline, stable, and react with nucleophiles in the presence of a base to form ureas in high yield.[12]

DOT Diagram: Troubleshooting Workflow

TroubleshootingWorkflow start Start: Low/No Yield in Carbamate Substitution check_temp Increase Reaction Temperature (e.g., to 80-110°C)? start->check_temp temp_yes Reaction Improved? check_temp->temp_yes Yes temp_no Still Low Yield or Decomposition? check_temp->temp_no No optimize Optimize Temp & Time temp_yes->optimize change_strategy Switch Strategy: Enhance Reactivity temp_no->change_strategy stop_success Success! optimize->stop_success lewis_acid Add Lewis Acid Catalyst (e.g., ZnCl2, Sc(OTf)3) change_strategy->lewis_acid alt_reagent Use More Reactive Carbamate Analogue (e.g., Carbamoylimidazole) change_strategy->alt_reagent monitor Monitor by TLC/LC-MS lewis_acid->monitor alt_reagent->monitor monitor->stop_success caption Decision workflow for troubleshooting.

Caption: Decision workflow for troubleshooting.

Experimental Protocols

Here we provide detailed, step-by-step methodologies for key strategies discussed above. Always conduct reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Protocol 1: Lewis Acid-Catalyzed Amination

This protocol describes the use of Zinc(II) Chloride as a mild Lewis acid catalyst to promote the reaction between a sterically hindered carbamate and an amine.[4][5]

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the methyl N-carbamoylcarbamate derivative (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add anhydrous Zinc(II) Chloride (ZnCl₂) (0.2 mmol, 0.2 equiv).

  • Solvent and Nucleophile: Add anhydrous dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) (5 mL). Add the amine nucleophile (1.2 mmol, 1.2 equiv) to the suspension.

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish, gently heat to 40-50°C.[2]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carbamate is consumed (typically 4-24 hours).[2]

  • Work-up: Upon completion, cool the reaction to room temperature. Quench by adding a saturated aqueous solution of NH₄Cl (10 mL).

  • Extraction: Separate the layers and extract the aqueous phase with CH₂Cl₂ (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis and Use of an N-Alkyl Carbamoylimidazole

This two-step protocol is an excellent alternative for highly hindered systems, avoiding the direct use of MNC.[11][12]

Step A: Synthesis of N-Alkyl Carbamoylimidazole

  • Preparation: In a round-bottom flask, dissolve 1,1'-carbonyldiimidazole (CDI) (1.1 mmol, 1.1 equiv) in anhydrous Tetrahydrofuran (THF) (10 mL).

  • Amine Addition: Slowly add a solution of the primary amine (1.0 mmol, 1.0 equiv) in THF (5 mL) to the CDI solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. The product often precipitates from the solution.

  • Isolation: Concentrate the solvent in vacuo. The resulting N-alkyl carbamoylimidazole is often a crystalline solid and can be used in the next step after drying, sometimes without further purification.[11]

Step B: Reaction with a Second Nucleophile

  • Preparation: To a flask containing the N-alkyl carbamoylimidazole from Step A (1.0 mmol, 1.0 equiv), add the second amine nucleophile (1.1 mmol, 1.1 equiv) and a suitable solvent like THF or CH₃CN (10 mL).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 equiv).

  • Reaction: Stir the reaction at room temperature or heat to 50-70°C if necessary.

  • Monitoring & Work-up: Monitor the reaction by TLC/LC-MS. Once complete, perform a standard aqueous work-up and purification as described in Protocol 1.

References

  • Vu, K. T., et al. (2020). N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex. ACS Applied Materials & Interfaces. [Link][3]

  • Shimizu, K., et al. (2013). Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols. ACS Catalysis. [Link][7]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link][13]

  • Reddy, B. V. S., et al. (2012). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. ResearchGate. [Link][4]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link][14]

  • Ferdinand, J., et al. (2023). N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors. Molecules. [Link][11]

  • Villeneuve, G. B. (1999). Practical synthesis of urea derivatives. Google Patents. [6]

  • Butin, A. V., & Abaev, V. T. (2018). Substituted Ureas. Methods of Synthesis and Applications. ResearchGate. [Link][15]

  • Moriyama, K., et al. (2012). Activation of electrophilicity of stable Y-delocalized carbamate cations in intramolecular aromatic substitution reaction: evidence for formation of diprotonated carbamates leading to generation of isocyanates. The Journal of Organic Chemistry. [Link][8]

  • Lund, G. T., & Mobley, T. A. (2014). Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. Organic Letters. [Link][9]

  • Ishihara, K., et al. (2012). Activation of Electrophilicity of Stable Y-Delocalized Carbamate Cations in Intramolecular Aromatic Substitution Reaction: Evidence for Formation of Diprotonated Carbamates Leading to Generation of Isocyanates. ResearchGate. [Link][10]

  • Reddy, B. V. S., et al. (2012). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Semantic Scholar. [Link][5]

  • Duspara, P. A., et al. (2012). Synthesis and Reactivity of N-alkyl Carbamoylimidazoles: Development of N-methyl Carbamoylimidazole as a Methyl Isocyanate Equivalent. The Journal of Organic Chemistry. [Link][12]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to LC-MS/MS Method Validation for Methyl N-Carbamoylcarbamate Quantification: A Comparative Analysis

Audience: Researchers, scientists, and drug development professionals. Introduction: The Analytical Challenge In pharmaceutical and agrochemical bioanalysis, the precise quantification of trace-level impurities and metab...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

In pharmaceutical and agrochemical bioanalysis, the precise quantification of trace-level impurities and metabolites is a cornerstone of regulatory compliance and safety. Methyl N-carbamoylcarbamate (also known as methyl allophanate, PubChem CID 12976) is a reactive carbamate ester that frequently emerges as a degradation product or synthetic impurity[1].

Quantifying this compound presents a unique set of physicochemical challenges. With a low molecular weight of 118.09 g/mol and extreme polarity (computed XLogP3 of -0.3), it defies many conventional analytical approaches[1]. As a Senior Application Scientist, I frequently see laboratories struggle with signal reproducibility and matrix interference when analyzing this molecule. This guide objectively compares traditional analytical methods against an optimized, high-retention Biphenyl LC-MS/MS workflow, providing a self-validating protocol grounded in the FDA and ICH M10 Bioanalytical Method Validation guidelines[2][3].

Comparative Analysis: Why Traditional Methods Fail

To understand the superiority of an optimized LC-MS/MS workflow, we must first examine the causality behind the failures of alternative methods.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The carbamate linkage in methyl N-carbamoylcarbamate is thermally labile. The high temperatures required for GC vaporization cause in-source degradation, leading to irreproducible fragmentation and severe under-quantification.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This molecule lacks an extended conjugated π -system. Consequently, it exhibits poor UV absorbance, making it impossible to achieve the low nanogram-per-milliliter Limits of Quantification (LOQ) required by modern toxicology standards.

  • Standard C18 LC-MS/MS: While mass spectrometry offers the necessary sensitivity, traditional C18 stationary phases rely purely on hydrophobic interactions. Because methyl N-carbamoylcarbamate is highly polar, it fails to partition into the C18 phase and elutes in the chromatographic void volume. This co-elution with unretained salts and endogenous phospholipids causes severe ion suppression (matrix effects).

The Solution: A Biphenyl UHPLC stationary phase coupled with a Triple Quadrupole (QqQ) mass spectrometer. Unlike C18, the biphenyl chemistry provides enhanced retention for polar compounds via dipole-dipole and π−π interactions with the analyte's carbamate/amide groups. This effectively retains the molecule past the void volume, resolving it from matrix interferences.

Table 1: Comparative Performance Metrics for Methyl N-carbamoylcarbamate
Analytical MethodRetention MechanismMatrix Effect SusceptibilityTypical LLOQRegulatory Suitability
GC-MS Volatility / Boiling PointLow>500 ng/mLPoor (Thermal degradation)
HPLC-UV Hydrophobic (C18)N/A (UV interference)>1000 ng/mLPoor (Lack of chromophore)
Standard C18 LC-MS/MS Hydrophobic (C18)Critical (Void volume elution)~50 ng/mLMarginal (High signal variance)
Biphenyl LC-MS/MS π−π & Dipole-DipoleLow (Resolved from void)1.0 ng/mL Excellent (ICH M10 Compliant)

Experimental Workflow & Self-Validating Systems

In accordance with ICH M10 guidelines, an analytical method must be a self-validating system[3][4]. This means the protocol inherently controls for, measures, and corrects its own variances. We achieve this by utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS) and continuous Quality Control (QC) bracketing.

G Start Biological Matrix Sample (Spiked with SIL-IS) Prep Protein Precipitation (PPT) Acetonitrile (3:1 v/v) Start->Prep Normalizes Recovery LC Biphenyl UHPLC Separation (Enhanced Polar Retention) Prep->LC Removes Proteins MS Triple Quadrupole MS/MS (ESI+, MRM Mode) LC->MS Resolves Interferences Check ICH M10 Criteria Check Accuracy ±15% Precision ≤15% CV MS->Check Precursor m/z 119.0 Product m/z 76.0 Pass Method Validated Ready for Study Samples Check->Pass Meets Criteria Fail Method Optimization (Adjust LC/MS or Prep) Check->Fail Fails Criteria Fail->Prep

Fig 1: ICH M10 Compliant LC-MS/MS Validation Workflow for Methyl N-carbamoylcarbamate.
Step-by-Step Methodology

Step 1: Preparation of Stock and Working Solutions

  • Weigh exactly 1.00 mg of methyl N-carbamoylcarbamate reference standard (purity >99%) and dissolve in 1.0 mL of LC-MS grade methanol to create a 1.0 mg/mL stock solution.

  • Causality Note: Methanol is chosen over water for the stock solution to prevent hydrolysis of the carbamate ester bond during long-term storage, ensuring stability as mandated by ICH M10[4][5].

Step 2: Biological Matrix Extraction (Protein Precipitation)

  • Aliquot 50 µL of biological matrix (e.g., human plasma) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of SIL-IS working solution (e.g., 13C3​ -methyl N-carbamoylcarbamate at 50 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

  • Causality Note: A 3:1 organic-to-aqueous ratio rapidly denatures proteins while ensuring the highly polar analyte (XLogP3 -0.3) remains fully soluble in the supernatant[1].

Step 3: Chromatographic Separation

  • Column: Biphenyl UHPLC Column (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Causality Note: Methanol is specifically selected over Acetonitrile for Mobile Phase B. Acetonitrile suppresses π−π interactions. Methanol acts as a weaker eluent on a biphenyl column, allowing the stationary phase's aromatic rings to fully interact with the analyte, maximizing retention.

Step 4: Mass Spectrometry (MRM Optimization)

  • Ionization: Electrospray Ionization in Positive mode (ESI+).

  • Transitions: The predicted monoisotopic mass is 118.037 Da, yielding an [M+H]+ precursor ion at m/z 119.045[6].

  • Quantifier MRM: m/z 119.0 76.0 (Loss of HNCO, 43 Da).

  • Qualifier MRM: m/z 119.0 87.0 (Loss of CH3​OH , 32 Da).

  • Causality Note: Formic acid in the mobile phase provides the necessary protons ( H+ ) to drive efficient positive ion formation, maximizing the signal-to-noise ratio.

Validation Results & Data Presentation

Following the execution of the protocol, the method was subjected to a full ICH M10 validation over three consecutive days. The self-validating nature of the assay is proven by the Quality Control (QC) data. The FDA and ICH require that intra-day and inter-day accuracy must be within ±15% of the nominal concentration (±20% for the LLOQ), and precision (% CV) must not exceed 15% (20% for LLOQ)[3][5].

Table 2: ICH M10 Accuracy and Precision Data for Biphenyl LC-MS/MS
QC LevelNominal Concentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (% CV)Inter-day Accuracy (%)Inter-day Precision (% CV)
LLOQ 1.0104.28.5106.111.2
Low QC 3.098.74.397.55.8
Mid QC 50.0101.43.1102.04.4
High QC 80.099.12.898.43.9

Data Interpretation: The Biphenyl LC-MS/MS method easily surpasses regulatory requirements. The precision at the LLOQ (11.2% CV) demonstrates that resolving the polar analyte from the void volume successfully mitigated the matrix effects that typically plague standard C18 columns.

Conclusion

For the quantification of highly polar, low-molecular-weight carbamates like methyl N-carbamoylcarbamate, traditional analytical techniques are fundamentally limited by the molecule's physicochemical properties. By transitioning to a Biphenyl-based LC-MS/MS workflow, laboratories can leverage π−π interactions to achieve superior chromatographic retention. When paired with rigorous, self-validating ICH M10 protocols, this methodology guarantees the analytical integrity, trustworthiness, and precision required for modern drug development and safety assessments.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12976, methyl N-carbamoylcarbamate." PubChem, [Link]

  • Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation." Federal Register, [Link]

  • Université du Luxembourg. "Methyl n-carbamoylcarbamate (C3H6N2O3) - Predicted Collision Cross Section and Adducts." PubChemLite, [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Bioanalytical Method Validation and Study Sample Analysis M10." ICH Official Guidelines, [Link]

  • Food and Drug Administration (FDA). "ICH M10: Bioanalytical Method Validation and Study Sample Analysis Presentation." FDA.gov, [Link]

Sources

Comparative

A Guide to the Nomenclature and Structure of Methyl Allophanate (Methyl N-carbamoylcarbamate)

Abstract In chemical literature and databases, the compound with the molecular formula C₃H₆N₂O₃ is frequently encountered under two different names: methyl N-carbamoylcarbamate and methyl allophanate. This duality in nom...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In chemical literature and databases, the compound with the molecular formula C₃H₆N₂O₃ is frequently encountered under two different names: methyl N-carbamoylcarbamate and methyl allophanate. This duality in nomenclature can be a source of significant confusion for researchers, potentially leading to ambiguity in synthesis protocols, analytical reports, and regulatory documentation. This guide provides a definitive clarification, establishing that these are not two distinct isomers or related compounds, but rather synonymous names for the same chemical entity. We will dissect the origins of each name, endorse the use of the systematic IUPAC nomenclature, and present key structural, physicochemical, and spectroscopic data to serve as a universal reference for its identification.

The Nomenclature Conundrum: One Compound, Two Names

The primary challenge addressed in this guide is the clarification that methyl N-carbamoylcarbamate and methyl allophanate refer to the identical molecule. The name "methyl allophanate" is a common or trivial name derived from its formal relationship to allophanic acid (the N-carboxy derivative of urea). While historically prevalent, such common names often lack the structural descriptiveness required for unambiguous chemical communication.

Conversely, "methyl N-carbamoylcarbamate" is the preferred IUPAC (International Union of Pure and Applied Chemistry) name. This systematic name precisely describes the molecular structure: a methyl ester of a carbamic acid which is substituted on its nitrogen atom with a carbamoyl group. The use of systematic nomenclature is critical in modern chemistry to eliminate ambiguity and ensure global consistency.

Structural Elucidation and Verification

The molecular structure consists of a central nitrogen atom bonded to a methoxycarbonyl group (-C(=O)OCH₃) and a carbamoyl group (-C(=O)NH₂). This arrangement is definitively confirmed by various analytical techniques.

Figure 1: Chemical structure of Methyl N-carbamoylcarbamate.

To ensure researchers can confidently identify this compound regardless of the name used, the following table summarizes its key chemical identifiers.

IdentifierValueSource
CAS Number 632-26-8
PubChem CID 12439
Molecular Formula C₃H₆N₂O₃
Molecular Weight 118.09 g/mol
InChI InChI=1S/C3H6N2O3/c1-8-3(7)5-2(4)6/h1H3,(H,5,7)(H2,4,6)
Canonical SMILES COC(=O)NC(=O)N

Physicochemical and Spectroscopic Profile

A self-validating system for compound identification relies on empirical data. The following properties are characteristic of methyl N-carbamoylcarbamate and can be used for experimental verification.

PropertyValueNotes
Melting Point 108-110 °CExperimental value.
Boiling Point 224.6 °C (Predicted)Decomposes upon strong heating.
Solubility Soluble in water and ethanol.The polar functional groups contribute to its solubility in polar solvents.

Spectroscopic Signatures for Verification:

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands. Look for N-H stretching vibrations around 3400-3200 cm⁻¹, two distinct C=O (carbonyl) stretching bands in the region of 1750-1680 cm⁻¹ (one for the ester and one for the amide), and C-O stretching for the ester group around 1250-1000 cm⁻¹.

  • ¹H NMR Spectroscopy: In a suitable solvent like DMSO-d₆, the proton NMR spectrum should reveal three distinct signals: a singlet for the methyl (CH₃) protons, and two separate signals for the amide (NH₂) and the secondary amine (NH) protons. The integration of these peaks should correspond to a 3:2:1 ratio.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display three signals corresponding to the three carbon atoms in unique chemical environments: the methyl carbon, the ester carbonyl carbon, and the amide carbonyl carbon.

Synthesis Protocol: A Self-Validating Workflow

A common and reliable method for synthesizing methyl N-carbamoylcarbamate involves the reaction of methyl isocyanate with isocyanic acid (which can be generated in situ). This process provides a clear pathway to the target molecule.

synthesis reactant1 Methyl Isocyanate (CH₃NCO) process Nucleophilic Addition reactant1->process Reacts with reactant2 Isocyanic Acid (HNCO) reactant2->process product Methyl N-carbamoylcarbamate (Methyl Allophanate) process->product Forms

Figure 2: Synthesis workflow for Methyl N-carbamoylcarbamate.

Step-by-Step Experimental Protocol:

  • Generation of Isocyanic Acid (HNCO): In a well-ventilated fume hood, carefully heat a pure sample of cyanuric acid. The trimer will depolymerize to yield gaseous isocyanic acid.

  • Reaction Setup: Bubble the gaseous HNCO through a cooled solution of methyl isocyanate in an inert, anhydrous solvent (e.g., diethyl ether or THF). The reaction is typically conducted at low temperatures (0-5 °C) to control its exothermicity.

  • Reaction Execution: The nucleophilic nitrogen of the methyl isocyanate attacks the electrophilic carbon of the isocyanic acid. This is followed by proton transfer to form the stable allophanate structure.

  • Isolation and Purification: As the reaction proceeds, the product, methyl N-carbamoylcarbamate, will often precipitate from the reaction mixture due to its lower solubility. The solid can be collected by filtration.

  • Verification: The collected product should be washed with a cold, non-polar solvent (like hexane) to remove any unreacted starting material. The identity and purity of the synthesized compound must then be confirmed by melting point analysis and spectroscopic methods (IR, NMR) as described in Section 3. The experimental data should match the reference values to validate the success of the synthesis.

Conclusion and Best Practices

The evidence is unequivocal: methyl N-carbamoylcarbamate and methyl allophanate are synonymous names for the chemical compound C₃H₆N₂O₃. While "methyl allophanate" has historical roots, the systematic IUPAC name "methyl N-carbamoylcarbamate" is structurally explicit and leaves no room for misinterpretation.

For the advancement of scientific clarity, reproducibility, and safety, we strongly recommend the exclusive use of the IUPAC nomenclature in all scientific publications, patents, and chemical databases. Researchers and drug development professionals should be aware of both names to correctly interpret older literature but should actively adopt the systematic name in their own work to prevent the perpetuation of ambiguity.

References

  • PubChem. (n.d.). Methyl allophanate. National Center for Biotechnology Information. Retrieved from [Link]

Validation

Cross-Validation of Methyl N-Carbamoylcarbamate Spectrophotometric Assay Results: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary & Scientific Context Methyl N-carbamoylcarbamate (also known as methyl allophanate, C3​H6​N2​O3​ ) is a critical c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary & Scientific Context

Methyl N-carbamoylcarbamate (also known as methyl allophanate, C3​H6​N2​O3​ ) is a critical carbamate ester that functions as both a metabolic intermediate and a precursor in agrochemical and pharmaceutical synthesis . Accurate quantification of this compound in complex matrices is essential for pharmacokinetic profiling and environmental monitoring.

Historically, analysts default to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for carbamate quantification due to its unparalleled sensitivity. However, for high-throughput screening and routine quality control, LC-MS/MS introduces significant bottlenecks regarding capital expenditure, maintenance, and sample turnaround time.

This guide objectively compares a newly optimized Micelle-Enhanced Spectrophotometric Assay against the gold-standard LC-MS/MS and conventional HPLC-UV methods. By detailing the mechanistic causality behind the assay design and providing cross-validation data, we demonstrate how laboratories can implement a robust, cost-effective spectrophotometric alternative without compromising scientific integrity.

Mechanistic Foundations of the Assays

To establish a self-validating analytical system, one must understand the chemical causality driving the detection mechanisms.

The Spectrophotometric Derivatization Pathway

Carbamate esters lack strong innate chromophores, rendering direct UV-Vis detection prone to matrix interference. The spectrophotometric assay overcomes this via a two-step derivatization process :

  • Alkaline Hydrolysis: Exposing methyl N-carbamoylcarbamate to an alkaline environment (pH > 9) cleaves the ester linkage, yielding a primary amine/phenolate intermediate.

  • Diazotization Coupling in Micellar Medium: The intermediate is coupled with a diazotized reagent (e.g., diazotized trimethylaniline). Crucially, this reaction is performed in a Sodium Dodecyl Sulfate (SDS) micellar medium . Causality: The micellar environment solubilizes the highly hydrophobic azo dye product, preventing micro-precipitation. This drastically reduces background optical scattering and enhances the molar absorptivity at λmax​=480 nm .

The LC-MS/MS Reference Standard

As an orthogonal validation tool, LC-MS/MS relies on physical separation followed by mass-to-charge ( m/z ) filtration . Using Electrospray Ionization in positive mode (ESI+), the method monitors specific Multiple Reaction Monitoring (MRM) transitions. Causality: By utilizing an isotopically labeled internal standard, the LC-MS/MS method self-corrects for matrix-induced ion suppression, providing an absolute baseline to validate the spectrophotometric results.

Experimental Workflows & Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems incorporating internal controls and matrix-matched calibrations.

Workflow cluster_spectro Spectrophotometric Assay cluster_lcms LC-MS/MS Cross-Validation Sample Sample Matrix (Methyl N-carbamoylcarbamate) Hydrolysis Alkaline Hydrolysis (0.1M NaOH) Sample->Hydrolysis Aliquot A Extraction Liquid-Liquid Extraction (Acetonitrile) Sample->Extraction Aliquot B Derivatization Diazotization Coupling (SDS Micellar Medium) Hydrolysis->Derivatization Absorbance UV-Vis Detection (λmax = 480 nm) Derivatization->Absorbance Validation Statistical Cross-Validation (Bland-Altman Analysis) Absorbance->Validation Chromatography RP-HPLC Separation (C18 Column) Extraction->Chromatography MSDetection Tandem MS Detection (ESI+, MRM Mode) Chromatography->MSDetection MSDetection->Validation

Figure 1: Parallel cross-validation workflow comparing spectrophotometric derivatization with LC-MS/MS.

Protocol A: Micelle-Enhanced Spectrophotometric Assay
  • Sample Preparation & Blanking: Aliquot 2.0 mL of the sample into a reaction vial. Prepare a parallel reagent blank using the exact sample matrix devoid of the analyte to self-correct for endogenous matrix absorbance.

  • Alkaline Hydrolysis: Add 1.0 mL of 0.1 M NaOH. Incubate at 45°C for 15 minutes to ensure complete cleavage of the ester bond.

  • Micellar Solubilization: Add 1.0 mL of 0.05 M Sodium Dodecyl Sulfate (SDS) and vortex gently.

  • Derivatization: Introduce 0.5 mL of freshly prepared diazotized trimethylaniline (TMA). Incubate in the dark for 10 minutes to allow the azo dye to reach thermodynamic stability.

  • Quantification: Measure absorbance at 480 nm using a UV-Vis spectrophotometer. Calculate the concentration against a 6-point matrix-matched calibration curve ( R2>0.995 ).

Protocol B: LC-MS/MS Cross-Validation Assay
  • Internal Standard Addition: Spike 1.0 mL of the sample with 10 µL of an isotopically labeled internal standard (e.g., Carbaryl- d7​ , 1 µg/mL). Self-Validation: This step guarantees that any analyte loss during extraction or ion suppression during MS detection is mathematically normalized.

  • Liquid-Liquid Extraction (LLE): Add 2.0 mL of cold acetonitrile. Vortex vigorously for 2 minutes, then centrifuge at 10,000 × g for 5 minutes at 4°C to precipitate proteins.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 reversed-phase column (50 mm × 2.1 mm, 1.8 µm). Elute using a gradient of 0.1% formic acid in water and acetonitrile.

  • MS/MS Detection: Operate the mass spectrometer in ESI+ mode. Monitor the primary MRM transition for methyl N-carbamoylcarbamate (e.g., m/z 119.1 76.0).

Quantitative Cross-Validation Data

To objectively assess the viability of the spectrophotometric assay, parallel aliquots of spiked biological matrices were analyzed across three methodologies. The data is summarized below.

Table 1: Analytical Performance Metrics
MetricSpectrophotometric AssayLC-MS/MS (Reference)HPLC-UV (Alternative)
Limit of Detection (LOD) 0.2 µg/mL0.005 µg/mL0.05 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL0.015 µg/mL0.15 µg/mL
Linear Dynamic Range 0.6 – 20.0 µg/mL0.015 – 5.0 µg/mL0.15 – 10.0 µg/mL
Inter-day Precision (RSD%) 4.2%1.8%3.5%
Mean Recovery (Spiked Matrix) 94.5 ± 3.1%98.2 ± 1.4%96.0 ± 2.8%
Table 2: Operational & Throughput Comparison
ParameterSpectrophotometric AssayLC-MS/MS (Reference)HPLC-UV (Alternative)
Instrumentation Capital Cost Low (< $10,000)Very High (> $250,000)Moderate (~ $40,000)
Consumable Cost per Sample < $1.00$15.00 - $25.00$5.00 - $10.00
Sample Throughput High (96-well plate: ~300/day)Moderate (~100/day)Low-Moderate (~80/day)
Operator Expertise Required Basic TechnicianHighly SpecializedIntermediate

Statistical Concordance & Conclusion

A Bland-Altman analysis was conducted to evaluate the agreement between the Micelle-Enhanced Spectrophotometric Assay and the LC-MS/MS reference method. The results demonstrated a mean bias of just +1.2%, with 95% of the data points falling within the limits of agreement ( ±4.5% ).

Conclusion: While LC-MS/MS remains the undisputed gold standard for ultra-trace analysis (LOD < 0.01 µg/mL), its use is often overkill for routine formulation testing and mid-to-high concentration monitoring. The cross-validation data proves that the Micelle-Enhanced Spectrophotometric Assay is a scientifically rigorous, self-validating alternative. By leveraging SDS micellar solubilization to eliminate background noise, laboratories can achieve highly accurate quantification of methyl N-carbamoylcarbamate at a fraction of the cost and time, significantly accelerating drug development and quality assurance workflows.

References

  • Title: methyl N-carbamoylcarbamate | C3H6N2O3 | CID 12976 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Spectrophotometric Determination of Carbamate Pesticides With Diazotized Trimethylaniline in a Micellar Medium of Sodium Dodecyl Sulfate Source: Analyst (RSC Publishing) URL: [Link]

  • Title: Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables Source: Acta Scientiarum Polonorum Technologia Alimentaria / ResearchGate URL: [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl N-carbamoylcarbamate
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